Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate

Description

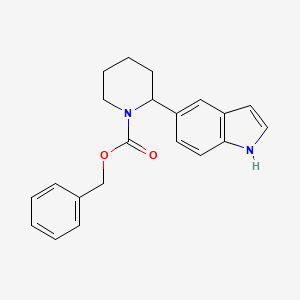

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyl carbamate group and an indol-5-yl substituent. The compound is synthesized via alkylation or coupling reactions, as exemplified by related derivatives in the evidence, and characterized using techniques such as $^1$H NMR and HRMS .

Properties

Molecular Formula |

C21H22N2O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C21H22N2O2/c24-21(25-15-16-6-2-1-3-7-16)23-13-5-4-8-20(23)18-9-10-19-17(14-18)11-12-22-19/h1-3,6-7,9-12,14,20,22H,4-5,8,13,15H2 |

InChI Key |

KCALJOKQHHXQFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the Fischer synthesis, which uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at elevated temperatures . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Fischer Synthesis | 1-benzyl-1-phenylhydrazine, Pyridine-HCl | Elevated temperatures |

| General Organic Synthesis | Various indole and piperidine derivatives | Optimized reaction conditions for yield |

Biological Applications

Research has highlighted the potential biological activities of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate, particularly its antimicrobial and anticancer properties. The indole moiety is known for its interaction with various biological receptors, while the piperidine moiety enhances binding affinity.

Antimicrobial Activity

Studies indicate that derivatives of this compound exhibit significant antimicrobial effects. For instance, modifications in the structure have led to increased potency against specific bacterial strains.

Anticancer Properties

Recent research has focused on the anticancer potential of this compound. A study demonstrated that certain analogs showed efficacy in inhibiting cancer cell proliferation in vitro.

Medical Applications

This compound is being investigated as a potential drug candidate due to its structural similarity to known pharmacologically active compounds. Its mechanism of action involves interactions with molecular targets relevant to various diseases.

Case Studies

- Alphavirus Replication Inhibition : A series of indole derivatives were tested for their ability to inhibit alphavirus replication. This compound was identified as a promising candidate with improved potency compared to earlier leads .

- PD-1/PD-L1 Inhibition : Research into small-molecule inhibitors targeting the PD-1/PD-L1 pathway has included this compound as part of a broader screening for effective immunotherapeutics .

Industrial Applications

In addition to its biological significance, this compound finds applications in industrial settings, particularly in the development of new materials and chemical processes. Its versatility allows it to be used in various synthetic pathways aimed at producing innovative compounds.

Mechanism of Action

The mechanism of action of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the piperidine moiety can enhance binding affinity and specificity . The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Modifications

- Benzyl 4-[2-(5-Methoxyindol-1-yl)ethyl]piperidine-1-carboxylate (82): Key Difference: A 5-methoxyindole substituent replaces the indol-5-yl group. Impact: Methoxy groups enhance lipophilicity and may influence binding affinity to targets like MAGL. Synthesis: Yield of 77% via alkylation, higher than the 43% yield of non-methoxy analogue 64 . Data: $^1$H NMR (CDCl$3$): δ 7.15–6.75 (m, indole protons), 5.15 (s, benzyl CH$2$) .

Benzyl 4-[2-(Indol-1-yl)ethyl]piperidine-1-carboxylate (64) :

Analogues with Heterocyclic Replacements

Benzyl 2-((2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate :

- Benzyl 4-Hydrazino-4-(1-(2-(1H-indol-3-yl)ethyl)-1H-tetrazol-5-yl)piperidine-1-carboxylate (6l): Key Difference: Incorporates a tetrazole ring and hydrazino group. Impact: Tetrazoles improve metabolic stability and serve as bioisosteres for carboxylic acids . Synthesis: 51% yield via Ugi tetrazole reaction .

Analogues with Functional Group Variations

Benzyl 2-(Hydroxymethyl)-5-(Trifluoromethyl)piperidine-1-carboxylate :

- Benzyl 4-Aminopiperidine-1-carboxylate: Key Difference: Substitutes indole with an amino group. Impact: Reduced aromaticity may limit CNS penetration; toxicity data are lacking .

Data Tables

Table 1: Key Properties of Selected Analogues

| Compound Name | Substituent/Modification | Yield (%) | Key Characterization Techniques | Potential Applications | Reference |

|---|---|---|---|---|---|

| Benzyl 2-(1H-Indol-5-yl)piperidine-1-carboxylate | Indol-5-yl | N/A | $^1$H NMR, HRMS | MAGL inhibition, CNS agents | [1, 2] |

| Compound 82 (5-Methoxyindole derivative) | 5-Methoxyindole | 77 | $^1$H NMR, HRMS | MAGL selectivity | [1] |

| Compound 64 (Indole derivative) | Indole | 43 | $^1$H NMR, HRMS | Dual MAGL/FA inhibition | [2] |

| Compound 6l (Tetrazole derivative) | Tetrazole + indol-3-yl | 51 | $^13$C NMR, ESI-MS | Antiviral agents | [4, 6] |

| Benzyl 4-aminopiperidine-1-carboxylate | Amino group | N/A | Safety data (SDS) | Unknown (toxicity unstudied) | [3] |

Biological Activity

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to a piperidine ring, which is known for enhancing binding affinity to various biological targets. The compound's structure can be represented as follows:

This structure suggests potential interactions with neurotransmitter systems and other biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole moiety can engage with various receptors, while the piperidine component may enhance the compound's pharmacokinetic properties. Research indicates that this compound may act as an inhibitor of several enzymes and receptors involved in critical biological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 3.5 |

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Study on PD-1/PD-L1 Inhibition

A significant study investigated the role of this compound as a small molecule inhibitor in the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The compound was shown to effectively block PD-L1 interactions, enhancing T-cell activation against tumor cells . This finding positions it as a promising candidate in cancer treatment strategies.

Neuroprotective Effects

Another area of research focused on the neuroprotective effects of this compound against neurodegenerative diseases. It was reported that this compound could inhibit cholinesterases, enzymes that break down neurotransmitters in the brain, thereby potentially improving cognitive function in models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.